molecular formula C6H8N2 B13467549 2,4-Hexadiyne-1,6-diamine CAS No. 40710-24-5

2,4-Hexadiyne-1,6-diamine

Cat. No.: B13467549
CAS No.: 40710-24-5
M. Wt: 108.14 g/mol
InChI Key: AIYPMVLGZIAKRM-UHFFFAOYSA-N
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Description

2,4-Hexadiyne-1,6-diamine (C₆H₈N₂) is a diamine compound featuring a conjugated diyne backbone (C≡C–C≡C) with terminal amine (-NH₂) groups. The diyne backbone imparts unique electronic and polymerization properties, while the amine groups enable reactivity in crosslinking, polyurea/polyamide synthesis, and coordination chemistry .

Properties

CAS No.

40710-24-5

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

hexa-2,4-diyne-1,6-diamine

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h5-8H2

InChI Key

AIYPMVLGZIAKRM-UHFFFAOYSA-N

Canonical SMILES

C(C#CC#CCN)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,4-Hexadiyne-1,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diimines, while reduction can produce saturated amines .

Scientific Research Applications

2,4-Hexadiyne-1,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Hexadiyne-1,6-diamine involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The triple bonds in the hexadiyne backbone can also participate in reactions that alter the compound’s conformation and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,6-Hexanediamine (HMDA)

  • Structure : Fully saturated hexane chain with -NH₂ termini.
  • Molecular Weight : 116.21 g/mol .
  • Applications : Widely used in nylon-6,6 production, epoxy curing, and Schiff base reactions (e.g., in vanillin-based vitrimers) .
  • Higher thermal stability due to saturated bonds compared to the reactive diyne structure in 2,4-hexadiyne-1,6-diamine .

Trimethylhexamethylenediamine (TMHD)

  • Structure : Branched hexane chain with methyl substituents and -NH₂ termini (e.g., 2,2,4- and 2,4,4-trimethyl isomers) .
  • Molecular Weight : ~158.28 g/mol (average for isomers).
  • Applications : Specialty epoxy hardeners and corrosion inhibitors.
  • Key Differences: Steric hindrance from methyl groups reduces reactivity compared to linear 2,4-hexadiyne-1,6-diamine. No diyne conjugation, limiting applications in conductive polymers .

2,4-Hexadiyne-1,6-diol (HDD)

  • Structure : Conjugated diyne backbone with terminal hydroxyl (-OH) groups.
  • Molecular Weight : 110.11 g/mol .
  • Applications: Precursor for polydiacetylenes (photopolymerizable coatings), ionic liquid-like compounds, and nanocomposites (e.g., carbon nanotube coatings) .
  • Key Differences: Hydroxyl groups enable esterification/sulfonation (e.g., bis(p-toluenesulfonate) derivatives) but lack amine-specific reactivity (e.g., polyurea formation) .

Comparative Data Table

Property 2,4-Hexadiyne-1,6-diamine 1,6-Hexanediamine (HMDA) Trimethylhexamethylenediamine (TMHD) 2,4-Hexadiyne-1,6-diol (HDD)
Molecular Formula C₆H₈N₂ C₆H₁₆N₂ C₉H₂₂N₂ C₆H₆O₂
Functional Groups -NH₂ -NH₂ -NH₂, -CH₃ -OH
Backbone Conjugated diyne Saturated alkane Branched alkane Conjugated diyne
Molecular Weight ~136.18 g/mol* 116.21 g/mol ~158.28 g/mol 110.11 g/mol
Key Applications Hypothetical: Conductive polymers, crosslinkers Polyamides, epoxies Specialty epoxies Nanocomposites, polydiacetylenes

*Calculated based on structure; direct experimental data unavailable.

Research Findings and Implications

Reactivity and Polymerization

  • The diyne backbone in 2,4-hexadiyne-1,6-diol enables photopolymerization into polydiacetylenes, forming mechanically robust coatings .
  • HMDA’s amine groups facilitate Schiff base formation (e.g., in epoxy-vanillin accelerators) , suggesting 2,4-hexadiyne-1,6-diamine could enable rigid, conjugated polymer frameworks.

Biological Activity

Overview

2,4-Hexadiyne-1,6-diamine, also known as hexa-2,4-diyne-1,6-diamine, is an organic compound with significant potential in various biological applications. Its unique structure, characterized by two amine groups and a hexadiyne backbone, allows it to participate in diverse chemical reactions and exhibit biological activities that are of interest in medicinal chemistry and materials science.

  • Molecular Formula : C6H10N2
  • Molecular Weight : 110.16 g/mol
  • CAS Number : 3031-68-3
  • Appearance : Typically appears as a colorless to light yellow solid.

Antimicrobial Properties

Research indicates that 2,4-Hexadiyne-1,6-diamine exhibits potential antimicrobial properties. It has been studied for its ability to inhibit the growth of various bacterial strains. In a comparative study of antimicrobial agents, 2,4-Hexadiyne-1,6-diamine demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential as a lead compound for antibiotic development .

The mechanism by which 2,4-Hexadiyne-1,6-diamine exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with cellular processes. The presence of multiple triple bonds in its structure allows for reactive interactions with cellular components, leading to enhanced permeability and ultimately cell lysis .

Study on Antimicrobial Efficacy

In a study published in the Global Journal of Science Frontier Research, researchers evaluated the antimicrobial efficacy of 2,4-Hexadiyne-1,6-diamine against several pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .

Synthesis and Applications in Material Science

In addition to its biological applications, 2,4-Hexadiyne-1,6-diamine has been utilized as a cross-linking agent in polymer chemistry. A study highlighted its role in enhancing the performance of quantum dot light-emitting diodes (QLEDs). The incorporation of this compound into polymer matrices improved the electrical properties and stability of the devices .

Comparative Analysis with Related Compounds

Compound NameStructure TypeAntimicrobial ActivityApplications
2,4-Hexadiyne-1,6-diamineDiamine with triple bondsSignificantAntimicrobial agent; QLEDs
2-Butyne-1,4-diolShorter chain diolModeratePolymer synthesis
1,6-HeptadiyneLonger chain with triple bondsLowLimited applications

Synthesis Methods

The synthesis of 2,4-Hexadiyne-1,6-diamine can be achieved through several methods including:

  • Oxidative Dimerization : This method involves the oxidative coupling of propargyl alcohol under controlled conditions to yield the desired compound.
  • Chemical Modification : The compound can be synthesized from simpler precursors through various chemical reactions such as substitution and polymerization .

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